molecular formula C10H15N3 B14453197 N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine CAS No. 75291-61-1

N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine

Cat. No.: B14453197
CAS No.: 75291-61-1
M. Wt: 177.25 g/mol
InChI Key: FBGXCUIMXYYEEZ-UHFFFAOYSA-N
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Description

N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a pyrrolidine group and an imine functionality, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with N-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The pyrrolidine and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(pyrrolidin-1-yl)picolinohydrazide
  • N-Methyl-pyrimidine-2-carbohydrazide

Uniqueness

N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine is unique due to its specific substitution pattern and the presence of both pyrrolidine and imine functionalities. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

75291-61-1

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-methyl-4-pyrrolidin-1-ylpyridin-2-amine

InChI

InChI=1S/C10H15N3/c1-11-10-8-9(4-5-12-10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12)

InChI Key

FBGXCUIMXYYEEZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1)N2CCCC2

Origin of Product

United States

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